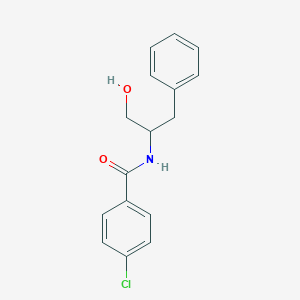

p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported, which includes the creation of novel compounds containing α-hydroxymethyl-N-benzyl or α-chloromethyl-N-benzyl moieties. These compounds were designed based on commercial insecticides and synthesized using 2-amino-1-(4-substituted) phenyl ethanol as a key intermediate. The structures of the synthesized compounds were confirmed using techniques such as proton nuclear magnetic resonance ((1)H NMR) and elemental analysis or high-resolution mass spectrum (HRMS) .

Molecular Structure Analysis

In a separate study, two polymorphs of a related compound, 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159), were prepared and characterized. X-ray powder diffractometry was used to distinguish the different patterns of forms alpha and beta, indicating the presence of distinct molecular structures. The molecular structure analysis was further supported by thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy, both in solution and solid phases .

Chemical Reactions Analysis

The research does not provide explicit details on the chemical reactions involving "p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide" itself. However, the synthesis of related compounds and the characterization of their polymorphs suggest that these benzamide derivatives can undergo phase transitions and exhibit different reactivity profiles based on their molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds were assessed through various bioassays and analytical techniques. The insecticidal activity of the synthesized pyrazole derivatives was tested against a range of pests, revealing that certain compounds exhibited high activity, particularly against cotton bollworm. The selectivity and antifeedant activity of these compounds were also noted. Thermal analysis of the polymorphs of TKS159 provided insights into their stability, with form alpha being thermodynamically more stable than form beta. The IR spectroscopy analyses differentiated the polymorphs based on their absorption bands, which are indicative of their physical and chemical properties .

安全和危害

While specific safety and hazard information for p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide is not available, benzamides in general are considered harmful if swallowed and are suspected of causing genetic defects . It is advised against use in food, drugs, pesticides, or biocidal products .

属性

IUPAC Name |

4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)16(20)18-15(11-19)10-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMBCABMTXUHPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940640 |

Source

|

| Record name | 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide | |

CAS RN |

19071-58-0 |

Source

|

| Record name | Benzamide, p-chloro-N-(alpha-(hydroxymethyl)phenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019071580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)

![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)

![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)